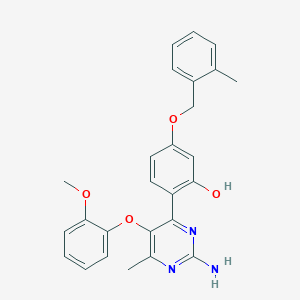

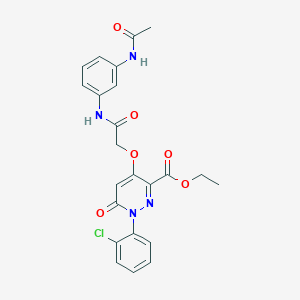

2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine, also known as Simazine, is a laboratory chemical . It has a molar mass of 201.658 .

Molecular Structure Analysis

The molecular formula of this compound is C7H12ClN5 . The InChI Key is ODCWYMIRDDJXKW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a melting point of 227°C to 229°C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

- Dendrimeric Complexes : Research includes the synthesis of dendrimeric melamine-cored complexes capped with salen/salophFe(III) and salen/salophCr(III), exploring their magnetic behaviors. These complexes demonstrate potential in materials science for their unique magnetic properties and structural complexity (Uysal & Koç, 2010).

- Host Molecules for Channel Inclusion Compounds : Synthesis of host molecules capable of forming channel inclusion compounds with various guest molecules like methanol, ethanol, and ethyl acetate. These compounds are significant for their potential applications in molecular recognition and encapsulation processes (Fridman et al., 2006).

Photophysical and Material Applications

- Fluorescent Dyes with Large Stokes Shifts : The controlled synthesis of derivatives exhibiting large Stokes shifts and their potential use in dye technology and sensors. This research demonstrates the utility of triazine derivatives in developing new fluorescent materials with high efficiency and specificity (Rihn et al., 2012).

- Photopolymerization Initiators : Investigation into the use of triazine derivatives as visible light photo-initiators in dental composite materials. This study highlights the role of such compounds in enhancing polymerization rates and final conversion efficiencies, suggesting applications in dental material science (Song et al., 2014).

Electronic and Optical Materials

- Thermally Activated Delayed Fluorescent Emitters : Exploration of triazine derivatives as thermally activated delayed fluorescent (TADF) emitters, showcasing their efficiency in OLED devices. Such materials contribute to the development of energy-efficient and high-performance optoelectronic devices (Kim et al., 2016).

- High Electron Mobility Layers : Utilization of triazine compounds to improve driving voltages, power conversion efficiencies, and operational stability of OLEDs. The study provides insights into material design for enhanced electronic device performance (Matsushima et al., 2010).

Chemical Synthesis and Ligand Design

- Conformational Analysis of Derivatives : Research on the conformational analysis of triazine derivatives, contributing to the understanding of their chemical behavior and potential applications in designing novel ligands and catalysts (Iuliano et al., 2000).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOULDAAJNHMZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2799247.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)